

1-Chloroheptane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloroheptane

Cat. No.: B146330

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **1-chloroheptane** (CAS No. 629-06-1), a versatile alkyl halide utilized in a variety of applications within organic synthesis and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and illustrates relevant chemical pathways.

Core Data Summary

Molecular Formula: C₇H₁₅Cl[1][2][3][4][5][6][7][8][9]

CAS Number: 629-06-1[1][2][3][4][5][6][7][8][9][10]

The fundamental properties of **1-chloroheptane** are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	134.65 g/mol	[2][3][5][7][8]
Appearance	Clear, colorless liquid	[1]
Melting Point	-69 °C	[1]
Boiling Point	159-161 °C	[1]
Density	0.881 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.425	[1]
Flash Point	107 °F (41 °C)	
Solubility	Insoluble in water; Soluble in nonpolar solvents such as ethanol, ether, and hexane.[1] [11]	

Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	1-Chloroheptane	[3]
Synonyms	Heptyl chloride, n-Heptyl chloride	[1][2][4][9]
SMILES	CCCCCCl	[3]
InChI Key	DZMDPHNGKBEVRE-UHFFFAOYSA-N	[3][4]

Synthesis of 1-Chloroheptane

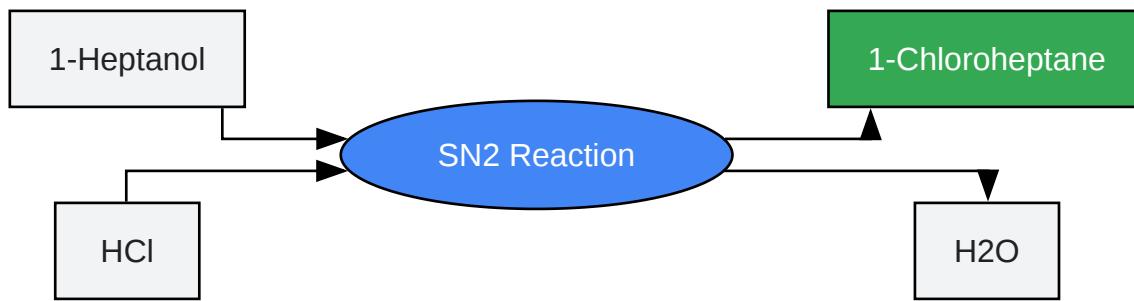
1-Chloroheptane can be synthesized through several methods. The most common laboratory and industrial preparations involve the chlorination of heptane or the reaction of 1-heptanol with a chlorinating agent.

Experimental Protocol 1: Synthesis from 1-Heptanol

This protocol details the synthesis of **1-chloroheptane** from 1-heptanol using hydrochloric acid.

Materials:

- 1-Heptanol
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Calcium Chloride (CaCl_2)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Distilled water


Equipment:

- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Heating mantle
- Distillation apparatus
- Beakers, graduated cylinders, and conical flasks

Procedure:

- Reaction Setup: In a round-bottom flask, combine 1-heptanol and a slight excess of concentrated hydrochloric acid. Add a few boiling chips.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours. The reaction mixture will form two layers.

- Work-up:
 - Allow the mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Separate the lower aqueous layer.
 - Wash the organic layer sequentially with:
 - Cold water
 - Saturated sodium bicarbonate solution (to neutralize any remaining acid)
 - Saturated sodium chloride solution (brine)
- Drying: Transfer the organic layer to a clean, dry conical flask and dry over anhydrous magnesium sulfate.
- Purification:
 - Filter to remove the drying agent.
 - Purify the crude **1-chloroheptane** by fractional distillation.
 - Collect the fraction boiling at approximately 159-161 °C.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-chloroheptane** from 1-heptanol via an SN2 reaction.

Key Reactions of 1-Chloroheptane

As a primary alkyl halide, **1-chloroheptane** readily undergoes nucleophilic substitution reactions and can be used to form Grignard reagents.

Experimental Protocol 2: Nucleophilic Substitution (Synthesis of Heptan-1-ol)

This protocol describes the hydrolysis of **1-chloroheptane** to heptan-1-ol using sodium hydroxide, a classic example of a nucleophilic substitution (S_N2) reaction.

Materials:

- **1-Chloroheptane**
- Sodium Hydroxide (NaOH)
- Ethanol
- Distilled water
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Beakers, graduated cylinders, and conical flasks

Procedure:

- Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in an aqueous ethanol mixture. Add a few boiling chips. Add **1-chloroheptane** to the flask and attach a reflux condenser.
- Reflux: Heat the mixture to reflux for 1-2 hours.
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Add distilled water to dissolve the sodium chloride.
 - Separate the organic layer.
 - Wash the organic layer with a saturated sodium chloride solution.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter to remove the drying agent and purify the crude heptan-1-ol by fractional distillation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. rroij.com [rroij.com]
- 5. scbt.com [scbt.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1-Chloroheptane | C7H15Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 1-chloroheptane [stenutz.eu]
- 10. 1-Chloroheptane | 629-06-1 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [1-Chloroheptane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146330#1-chloroheptane-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com